![molecular formula C22H25N5O5 B2390257 3,4,5-trimethoxy-N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)benzamide CAS No. 1396774-58-5](/img/structure/B2390257.png)
3,4,5-trimethoxy-N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)benzamide
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Overview
Description
The compound is a benzamide derivative with three methoxy groups (OCH3) attached to the benzene ring at positions 3, 4, and 5. It also has a pyrrolidin-3-yl group attached to the nitrogen of the benzamide, and a 3-methyl-1,2,4-oxadiazol-5-yl group attached to the pyridin-2-yl .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzene ring with the methoxy groups would contribute to the planarity of the molecule, while the pyrrolidin-3-yl and 3-methyl-1,2,4-oxadiazol-5-yl groups could add some three-dimensionality .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzamide core could undergo hydrolysis under acidic or basic conditions to yield the corresponding benzoic acid and amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The presence of the methoxy groups could increase its solubility in organic solvents, while the amide group could allow for hydrogen bonding .Scientific Research Applications
Anticancer Activity
The compound has been linked to potential anticancer activity. A series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared and screened for their in vitro anticancer activity against MCF-7 and A549 cell lines . Most of the tested compounds showed prominent activity against both cancer cell lines .
Anti-HIV Activity
The 1,2,3-triazole motif, which is present in the compound, shows a variety of biological activities, including anti-HIV activity . This suggests that the compound could potentially be used in the development of new anti-HIV drugs .
Anti-Inflammatory Activity
The 1,2,3-triazole motif in the compound also shows anti-inflammatory activity . This suggests that the compound could potentially be used in the development of new anti-inflammatory drugs .
Antitubercular Activity
The 1,2,3-triazole motif in the compound also shows antitubercular activity . This suggests that the compound could potentially be used in the development of new antitubercular drugs .
Antimicrobial Activity
The 1,2,3-triazole motif in the compound also shows antimicrobial activity . This suggests that the compound could potentially be used in the development of new antimicrobial drugs .
Anticonvulsant Activity
The 1,2,3-triazole motif in the compound also shows anticonvulsant activity . This suggests that the compound could potentially be used in the development of new anticonvulsant drugs .
Antihypertensive Activity
A series of basic esters of 3,4,5-trimethoxybenzoic acid has been synthesized and the compounds evaluated for antihypertensive and local anesthetic activity . One of the compounds exhibited hypotensive activity following intravenous administration to normotensive dogs .
Local Anesthetic Activity
All but one of the compounds tested exhibited some degree of local anesthetic activity . This suggests that the compound could potentially be used in the development of new local anesthetic drugs .
Future Directions
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group have been known to effectively inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
It is known that tmp-bearing compounds can interact with their targets in a way that surpasses the activity of other derivatives at comparable concentrations . For instance, the TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer .
Biochemical Pathways
Tmp-bearing compounds have been associated with a wide range of bioactivity effects, indicating their potential to affect multiple biochemical pathways .
Pharmacokinetics
The molecular weight of the compound is 2112576 , which could potentially influence its absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability.
Result of Action
One tmp-bearing compound was found to inhibit taq polymerase and telomerase, trigger caspase activation by a possible oxidative mechanism, down-regulate erk2 (extracellular signal regulated kinase 2) protein, and inhibit erks phosphorylation without acting directly on microtubules and tubulin .
properties
IUPAC Name |
3,4,5-trimethoxy-N-[1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O5/c1-13-24-22(32-26-13)16-6-5-8-23-20(16)27-9-7-15(12-27)25-21(28)14-10-17(29-2)19(31-4)18(11-14)30-3/h5-6,8,10-11,15H,7,9,12H2,1-4H3,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYWEJCHAKEHJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(N=CC=C2)N3CCC(C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-trimethoxy-N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)benzamide |
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